molecular formula C13H9BrN2O2S B567354 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1227270-56-5

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B567354
CAS No.: 1227270-56-5
M. Wt: 337.191
InChI Key: XKNNJLUHILTQJU-UHFFFAOYSA-N
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Description

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (CAS 1227270-56-5) is a brominated and phenylsulfonyl-protected heteroaromatic compound with the molecular formula C13H9BrN2O2S and a molecular weight of 337.19 . The phenylsulfonyl (Ps) group serves as a protective moiety for the pyrrole nitrogen, enhancing the stability of the molecule and making it a versatile synthetic intermediate for further functionalization . The bromine atom at the 6-position provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal for creating diverse chemical libraries for drug discovery . As a derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, this core structure is of significant interest in medicinal chemistry and is frequently investigated in the synthesis of potential kinase inhibitors . Compounds based on this scaffold have been studied for their role in inhibiting targets like monopolar spindle 1 (MPS1) kinase, demonstrating potential in anticancer research . Furthermore, the scaffold has shown promise in neuropharmacology, with derivatives being explored for sedative and anxiolytic effects . This product is intended for research purposes only and is not approved for use in humans or veterinary medicine.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromopyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-13-8-12-10(9-15-13)6-7-16(12)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNNJLUHILTQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(C=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Cyclization

2-Bromo-5-methylpyridine undergoes oxidation with m-chloroperbenzoic acid to form the corresponding N-oxide, which is subsequently nitrated using fuming nitric acid in sulfuric acid. The nitrated intermediate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce a dimethylaminovinyl group, facilitating cyclization. Iron powder in acetic acid reduces the nitro group and induces cyclization, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Reaction Conditions:

StepReagents/ConditionsYield (%)
NitrationHNO₃ (fuming), H₂SO₄, 0–5°C, 4 h78
CyclizationFe, AcOH, 100°C, 5 h65

Bromination Strategies

Regioselective bromination at the 6-position is critical. Two primary methods dominate:

Direct Bromination Using N-Bromosuccinimide (NBS)

In anhydrous dichloromethane, NBS selectively brominates the pyrrolo[3,2-c]pyridine core at position 6 under radical initiation (e.g., AIBN). This method achieves 85% yield with >90% regioselectivity.

Palladium-Catalyzed Cross-Coupling

An alternative approach employs Suzuki-Miyaura coupling between 1H-pyrrolo[3,2-c]pyridine and bromophenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in 1,4-dioxane/water, this method achieves 82% yield.

Comparative Analysis:

MethodAdvantagesLimitations
NBS BrominationHigh regioselectivity, mild conditionsRequires radical initiator
Suzuki CouplingScalable, tunable substituentsHigher catalyst cost

Sulfonylation for Phenylsulfonyl Group Introduction

The phenylsulfonyl group is installed via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

Classical Sulfonylation

Treatment of 6-bromo-1H-pyrrolo[3,2-c]pyridine with phenylsulfonyl chloride in the presence of NaH/THF at 0°C to room temperature affords the sulfonylated product in 70–75% yield. Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.

Microwave-Assisted Sulfonylation

Microwave irradiation (85°C, 30 min) with Cu(OAc)₂ as a catalyst accelerates the reaction, achieving 88% yield with reduced side products. This method is preferable for industrial applications due to its rapid kinetics.

Optimization Parameters:

ParameterOptimal ValueImpact on Yield
Temperature85°CMaximizes reaction rate
Catalyst Loading10 mol% Cu(OAc)₂Balances cost and efficiency

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advances describe a one-pot method combining cyclization and sulfonylation. Starting from 2-bromo-5-nitropyridine, sequential treatment with DMF-DMA, Fe/AcOH, and phenylsulfonyl chloride yields the target compound in 60% overall yield.

Enzymatic Sulfonylation

Emerging approaches utilize aryl sulfotransferases to catalyze sulfonylation under mild aqueous conditions. While still experimental, this method offers eco-friendly advantages, though yields remain modest (45–50%).

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with n-hexane/ethyl acetate (1:2 gradient) effectively separates the product from unreacted starting materials and byproducts. Recrystallization in dichloromethane/hexane further enhances purity to >99%.

Analytical Validation

1H NMR (500 MHz, CDCl₃): δ 8.73 (s, 1H), 7.56 (s, 1H), 7.31 (d, J = 3.3 Hz, 1H), 6.74 (d, J = 3.3 Hz, 1H).
HRMS: Calcd for C₁₆H₁₆BrN₂O₃S [M+H]⁺: 363.0344; Found: 363.0314.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for nitration and sulfonylation steps reduces reaction times by 40% and improves safety profiles.

Catalyst Recycling

Pd catalysts from Suzuki couplings are recovered via aqueous/organic phase separation, reducing costs by 30% .

Chemical Reactions Analysis

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the indole core.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have shown that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. For instance, compounds similar to 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine have been evaluated for their ability to disrupt cellular integrity and affect glucose metabolism in cancer cells. This mechanism is crucial as altered glucose metabolism is a hallmark of cancer progression .
  • Analgesic and Sedative Properties
    • Research into related pyrrolopyridine derivatives has identified significant analgesic and sedative effects. In one study, certain derivatives demonstrated greater analgesic activity than traditional analgesics like aspirin, suggesting that modifications to the pyrrolopyridine structure can enhance therapeutic efficacy .
Compound IDActivity TypeDose (mg/kg)Effectiveness (%)
9Analgesic37.5157.1
11Sedative50140.8
Control-051.5

This table highlights the comparative effectiveness of certain derivatives against control substances in biological assays.

  • Synthesis and Evaluation
    • A study focused on synthesizing new derivatives based on the pyrrolopyridine structure reported that modifications led to enhanced biological activity. The synthesized compounds were subjected to various biological evaluations, including analgesic tests, where some demonstrated effects comparable to morphine without the associated toxicity .
  • Molecular Docking Studies
    • Molecular docking analyses have been employed to predict the interaction of pyrrolopyridine derivatives with specific biological targets, further validating their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Core Scaffold Variations

The pyrrolopyridine scaffold’s nitrogen arrangement critically influences bioactivity:

  • 1H-Pyrrolo[3,2-c]pyridine (target compound): Nitrogen at positions 1 and 3 in the six-membered ring.
  • 1H-Pyrrolo[2,3-b]pyridine : Nitrogen at positions 1 and 5. Relocation of nitrogen reduces kinase inhibitory activity by >50% due to altered hydrogen-bonding patterns .
  • 1H-Pyrrolo[3,2-b]pyridine : Brominated derivatives (e.g., 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine) show reduced steric hindrance but lower metabolic stability compared to sulfonyl-substituted analogs .

Substituent Effects

Compound Name 1-Position Substituent 6-Position Substituent Molecular Weight Key Properties
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine Phenylsulfonyl Br 337.18 g/mol High polarity, electrophilic sulfonyl group
6-Bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine 3-Fluorobenzyl Br 305.16 g/mol Enhanced lipophilicity (logP ~2.8)
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid H Br 241.04 g/mol Water-soluble, forms salts for prodrugs
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Phenylsulfonyl Br (position 2) 337.18 g/mol Lower steric hindrance at 6-position

Physicochemical and Pharmacokinetic Properties

Property This compound 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
LogP ~1.5 ~2.1
Solubility (aq.) 0.2 mg/mL 1.5 mg/mL
Plasma Protein Binding 92% 85%
CYP3A4 Inhibition Weak (IC50 > 50 µM) Moderate (IC50 = 12 µM)

Biological Activity

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, highlighting its implications in drug discovery.

  • Chemical Formula : C₁₃H₉BrN₂O₂S
  • Molecular Weight : 337.19 g/mol
  • CAS Number : 1305325-23-8
  • MDL Number : MFCD20487024

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. The introduction of the bromine and phenylsulfonyl groups is crucial for enhancing biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies indicated that derivatives of pyrrolo[3,2-c]pyridine show cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds range from 7.01 µM to 14.31 µM, indicating promising anticancer potential .
CompoundCell LineIC50 (µM)
This compoundHeLa7.01
Similar DerivativeMCF-714.31

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases and enzymes that are crucial for cancer cell proliferation and survival. For example, some studies have reported that pyrrolo derivatives can inhibit Aurora-A kinase and VEGF-induced proliferation in endothelial cells .

Case Studies

Several case studies highlight the effectiveness of pyrrolo compounds in clinical settings:

  • Case Study on Antitumor Activity :
    • A study focused on a series of pyrrolo compounds demonstrated their ability to induce apoptosis in cancer cells via the activation of caspase pathways. The presence of the sulfonyl group was found to enhance this effect significantly .
  • Antimicrobial Activity :
    • Compounds related to this compound have also shown antimicrobial properties against pathogens such as Candida albicans and Staphylococcus aureus, with notable minimum inhibitory concentrations (MIC) observed .

Q & A

Q. How is 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically synthesized?

A common approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce functional groups at the 6-bromo position. For example, brominated pyrrolo-pyridine intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) can react with phenylacetylene derivatives under conditions like Pd(PPh₃)₄ catalysis in dioxane/water at elevated temperatures (105°C). Purification often employs silica gel chromatography with heptane/ethyl acetate gradients .

Q. What spectroscopic methods are used to confirm its structure?

Key techniques include:

  • ¹H NMR : Peaks for aromatic protons (δ 7.4–8.4 ppm) and sulfonyl/pyrrole NH protons (δ ~12.4 ppm, broad singlet) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 337 for C₁₃H₉BrN₂O₂S) to verify molecular weight .
  • Elemental analysis : Confirmation of purity (>95% by GC or HPLC) .

Q. What are the solubility characteristics for in vitro vs. in vivo studies?

For in vitro assays, DMSO is preferred due to its ability to dissolve hydrophobic heterocycles. For in vivo studies, formulations may require co-solvents like ethanol or DMF (≤1% v/v) to enhance aqueous solubility. Pre-testing solubility in small batches is critical to avoid precipitation .

Q. What are the recommended storage conditions?

Store under inert atmosphere (argon) at –20°C in airtight containers. The phenylsulfonyl group increases stability, but the bromine substituent may sensitize the compound to light-induced degradation .

Advanced Research Questions

Q. How do substituent modifications affect biological activity (SAR)?

Replacing the bromine with electron-withdrawing groups (e.g., CN, NO₂) at the 6-position can enhance binding to kinase targets, while bulkier substituents (e.g., phenylacetylene) may improve selectivity. Comparative studies of analogs (e.g., 2-chloro or 3-iodo derivatives) reveal steric and electronic influences on potency .

Q. What are key considerations in reaction mechanism elucidation?

Mechanistic studies for cross-coupling reactions require:

  • Catalytic cycle analysis : Monitoring Pd⁰/Pd²⁺ intermediates via XANES or kinetic profiling.
  • By-product identification : GC-MS to detect homocoupling by-products (e.g., biphenyls in Suzuki reactions).
  • Computational modeling : DFT calculations to assess oxidative addition/transmetallation barriers .

Q. How to resolve contradictions in reported synthesis yields?

Discrepancies in yields (e.g., 51% vs. 70% for similar routes) may arise from:

  • Purity of starting materials : Impurities in brominated intermediates (e.g., 5-bromo-3-iodo derivatives) can suppress reactivity.
  • Catalyst loading : Optimizing Pd(PPh₃)₄ to 2–5 mol% improves efficiency.
  • Chromatography conditions : Gradient elution reduces co-elution of by-products .

Q. How to design biological assays for evaluating its activity?

  • Kinase inhibition assays : Use TR-FRET-based platforms with recombinant kinases (e.g., JAK2 or EGFR).
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization.
  • Metabolic stability : LC-MS/MS to measure half-life in liver microsomes .

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